LW6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

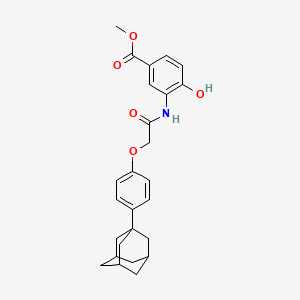

LW6 is a novel compound classified as a hypoxia-inducible factor 1 inhibitor, specifically targeting the hypoxia-inducible factor 1-alpha (HIF-1α). It is an aryloxyacetylamino benzoic acid derivative with the molecular formula and a molecular weight of approximately 435.51 g/mol. LW6 functions primarily by promoting the proteasomal degradation of HIF-1α, thereby inhibiting its accumulation under hypoxic conditions, which is particularly relevant in cancer biology where tumors often experience low oxygen levels .

Inhibition of HIF-1α

HIF-1 is a transcription factor that regulates the body's response to low oxygen (hypoxia). Under hypoxic conditions, HIF-1α levels increase, leading to the expression of genes involved in angiogenesis (blood vessel formation), cell metabolism, and cell survival . Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is being investigated for its ability to block this pathway by inhibiting HIF-1α, potentially offering therapeutic benefits in conditions where HIF-1α activity is unwanted.

LW6 operates through several key mechanisms:

- Inhibition of HIF-1α: LW6 inhibits the expression of HIF-1α induced by hypoxia in various cell lines, including A549 lung cancer cells. This inhibition occurs independently of the von Hippel-Lindau protein, suggesting a unique pathway for HIF-1α degradation .

- Induction of Apoptosis: The compound induces hypoxia-selective apoptosis in cancer cells, characterized by a reduction in mitochondrial membrane potential and an increase in reactive oxygen species levels .

- Regulation of VHL: LW6 upregulates the expression of the von Hippel-Lindau protein, which is crucial for the proteasomal degradation of HIF-1α. This mechanism enhances the degradation of HIF-1α and reduces its transcriptional activity .

Research indicates that LW6 exhibits significant anti-tumor activity, particularly in hypoxic environments. In vivo studies have shown that LW6 can reduce tumor growth and HIF-1α expression in xenograft models derived from human colon cancer cells (HCT116) and other cancer types . The compound’s ability to selectively induce apoptosis in hypoxic cells makes it a promising candidate for cancer therapies targeting resistant tumors.

The synthesis of LW6 involves several steps that include:

- Formation of Aryloxyacetylamino Structure: The initial step typically involves the reaction between appropriate aryloxy compounds and acetylated amino acids.

- Coupling Reactions: Subsequent coupling reactions form the benzoic acid moiety.

- Purification: The final product is purified using techniques such as chromatography to achieve high purity levels necessary for biological testing .

LW6's primary application lies in cancer therapy, particularly for tumors exhibiting resistance to conventional treatments due to hypoxia. Its role as a selective HIF-1α inhibitor positions it as a potential therapeutic agent in:

- Cancer Treatment: Targeting hypoxic tumors to enhance the efficacy of existing therapies.

- Research Tool: As a biochemical probe to study HIF-1 signaling pathways and their implications in various diseases .

Interaction studies involving LW6 have demonstrated its ability to enhance the cellular accumulation of certain substrates, such as mitoxantrone, by inhibiting the breast cancer resistance protein (BCRP). This suggests potential interactions with drug transport mechanisms that could affect drug bioavailability and efficacy . Additionally, studies have shown that LW6 does not affect the expression of HIF-1β while promoting the degradation of HIF-1α, highlighting its specificity .

Several compounds exhibit similar inhibitory effects on HIF-1α but differ in their mechanisms or chemical structures. Here are some notable comparisons:

| Compound Name | Chemical Structure | Mechanism | Unique Features |

|---|---|---|---|

| CAY10585 | Aryloxyacetylamino benzoic acid derivative | Inhibits HIF-1α accumulation | Similar structure but different pharmacokinetics |

| YC-1 | Benzimidazole derivative | Activates VHL for HIF degradation | Different activation pathway |

| NSC 644221 | Small molecule inhibitor | Inhibits HIF-1α via topoisomerase II interaction | Distinct mechanism targeting DNA processes |

| 17-AAG | Heat shock protein 90 inhibitor | Disrupts chaperone function leading to HIF degradation | Targets protein folding rather than direct inhibition |

LW6 stands out due to its specific action on HIF-1α without affecting other related proteins like HIF-1β, making it a targeted therapeutic option for treating cancers associated with hypoxia .

LW6 demonstrates potent inhibitory activity against hypoxia-inducible factor 1 alpha through multiple interconnected molecular pathways. The compound exhibits concentration-dependent inhibition of hypoxia-induced HIF-1α accumulation, with effective concentrations ranging from 2.6 to 4.4 micromolar in various cancer cell lines [1] [2]. Under hypoxic conditions, LW6 treatment at 20 micromolar concentration significantly reduces HIF-1α protein expression without affecting HIF-1β expression, indicating selective targeting of the oxygen-sensitive alpha subunit [1] [2].

Proteasomal Degradation Pathway

The primary mechanism by which LW6 reduces HIF-1α levels involves enhancement of proteasomal degradation. Experimental evidence demonstrates that the proteasome inhibitor MG132 completely protects HIF-1α from LW6-induced degradation, confirming that LW6 affects HIF-1α protein stability through the ubiquitin-proteasome system [2] [3]. This degradation pathway represents a critical regulatory mechanism that maintains cellular homeostasis by eliminating misfolded or targeted proteins.

The proteasomal degradation process initiated by LW6 follows the classical ubiquitin-dependent pathway. The compound promotes the formation of polyubiquitin chains on HIF-1α, marking the protein for recognition and degradation by the 26S proteasome complex [2] [4]. This process involves sequential enzymatic steps mediated by E1 ubiquitin-activating enzymes, E2 ubiquitin-conjugating enzymes, and E3 ubiquitin ligases, ultimately resulting in the formation of polyubiquitin-tagged HIF-1α substrates [4] [5].

von Hippel-Lindau Expression Regulation

LW6 exerts its anti-hypoxia effects through upregulation of von Hippel-Lindau protein expression, a crucial component of the oxygen-sensing machinery [2] [6] [7]. The von Hippel-Lindau protein functions as the substrate recognition component of a multiprotein ubiquitin E3 ligase complex, analogous to SCF-type ligases, which specifically targets prolyl-hydroxylated HIF-1α for ubiquitination [8] [9].

Under normoxic conditions, von Hippel-Lindau protein interacts directly with the oxygen-dependent degradation domain of HIF-1α, but this interaction is abolished under hypoxic conditions [9]. LW6 treatment restores this regulatory mechanism by increasing von Hippel-Lindau protein levels, thereby promoting HIF-1α degradation even under low-oxygen conditions [2] [6]. Knockdown experiments with von Hippel-Lindau demonstrate that LW6-mediated HIF-1α degradation is dependent on von Hippel-Lindau expression, as reduction of von Hippel-Lindau levels abolishes the compound's inhibitory effects [2].

Effects on Oxygen-Dependent Degradation Domain

The oxygen-dependent degradation domain represents a critical regulatory region within HIF-1α that controls protein stability in response to oxygen availability [10] [8] [9]. This domain encompasses amino acid residues 400-600 in human HIF-1α and contains two key proline residues at positions 402 and 564 that serve as hydroxylation targets [10] [8] [9].

LW6 demonstrates differential effects on wild-type versus mutant HIF-1α proteins. The compound promotes degradation of wild-type HIF-1α but shows no effect on a modified variant (DM-HIF-1α) containing P402A and P564A substitutions at critical hydroxylation sites within the oxygen-dependent degradation domain [2] [8]. This selectivity indicates that LW6-mediated degradation requires intact proline residues within the oxygen-dependent degradation domain, suggesting that the compound's mechanism involves the natural oxygen-sensing pathway.

The oxygen-dependent degradation domain contains two functionally independent destruction sequences that operate through distinct mechanisms [8]. Both sequences contain the conserved LXXLAP motif, where prolyl residues undergo hydroxylation by prolyl hydroxylase enzymes under normoxic conditions [8] [9]. LW6 appears to enhance the recognition of these hydroxylated sequences by the von Hippel-Lindau-containing E3 ligase complex, promoting efficient ubiquitination and subsequent proteasomal degradation [2] [8].

Target Protein Identification

Interaction with Calcineurin B Homologous Protein 1

Through reverse chemical proteomics using phage display technology, Calcineurin B Homologous Protein 1 has been identified as a direct molecular target of LW6 [11] [12]. This calcium-binding EF-hand protein, also designated as p22, plays crucial roles in membrane trafficking and cellular signaling processes [13] [12]. The protein contains four EF-hand motifs, with calcium coordination occurring specifically in the third and fourth EF-hands [13].

Calcineurin B Homologous Protein 1 demonstrates essential cofactor activity for sodium-hydrogen exchanger family members and serves as an endogenous inhibitor of calcineurin phosphatase activity [12] [14]. The protein exhibits structural similarity to calcineurin B and calcium- and integrin-binding protein, sharing a compact alpha-helical architecture characteristic of EF-hand calcium-binding proteins [13].

Covalent labeling experiments using photoaffinity chemistry and click reaction methodology confirm the cellular co-localization of LW6 with Calcineurin B Homologous Protein 1 in live cell systems [11]. Knockdown studies demonstrate that reduction of Calcineurin B Homologous Protein 1 expression decreases HIF-1α levels in HepG2 cells, and conditioned media from Calcineurin B Homologous Protein 1-depleted cells fails to induce angiogenesis in human umbilical vein endothelial cells compared to control conditions [11].

Calcium-Dependent Binding Characteristics

The interaction between LW6 and Calcineurin B Homologous Protein 1 exhibits calcium-dependent binding characteristics [11] [14]. Under calcium-free conditions, Calcineurin B Homologous Protein 1 demonstrates 2.7-fold higher affinity for sodium-hydrogen exchanger 1 compared to Calcineurin B Homologous Protein 2 [14]. However, calcium presence dramatically alters these binding dynamics, with Calcineurin B Homologous Protein 2 affinity increasing nearly seven-fold while Calcineurin B Homologous Protein 1 affinity remains relatively stable [14].

The calcium-dependence of LW6 binding to Calcineurin B Homologous Protein 1 involves conformational changes in the protein's EF-hand domains [13] [11]. Calcium binding exposes hydrophobic surfaces that facilitate protein-protein interactions, similar to the mechanism observed with calmodulin and other EF-hand proteins [15] [16]. The binding affinity exhibits calcium concentration-dependence, with optimal binding occurring at micromolar calcium levels typical of physiological cytosolic conditions [16].

Isothermal titration calorimetry studies reveal that calcium-bound Calcineurin B Homologous Protein 1 and Calcineurin B Homologous Protein 2 exhibit similar affinities for sodium-hydrogen exchanger 1, with dissociation constants of 7.7 nanomolar and 3.2 nanomolar, respectively [14]. This calcium-dependent binding mechanism provides a regulatory switch that allows cellular calcium levels to modulate protein interactions and downstream signaling pathways.

Effects on Malate Dehydrogenase 2 Activity

LW6 functions as a specific competitive inhibitor of malate dehydrogenase 2, a key mitochondrial enzyme in the tricarboxylic acid cycle [17] [18] [19]. The compound exhibits an IC50 value of 6.3 micromolar for malate dehydrogenase 2 inhibition, demonstrating potent and selective targeting of this metabolic enzyme [17] [18] [19]. Kinetic analysis reveals that LW6 competes with nicotinamide adenine dinucleotide for binding to the enzyme active site, indicating a competitive inhibition mechanism [17] [19].

Malate dehydrogenase 2 catalyzes the interconversion of malate and oxaloacetate using the NAD/NADH coenzyme system, representing a critical step in mitochondrial energy metabolism [20] [19]. LW6 inhibition of this enzyme leads to reduced NADH production, which subsequently impairs electron transport chain function and oxidative phosphorylation [17] [21] [19]. This metabolic disruption results in decreased oxygen consumption rates and increased intracellular oxygen concentrations [17] [19].

The inhibition of malate dehydrogenase 2 by LW6 produces cascading effects on cellular metabolism. Reduced NADH availability limits electron transport chain activity, leading to decreased ATP production and activation of AMP-activated protein kinase signaling pathways [17] [19]. This metabolic stress response triggers compensatory mechanisms including enhanced fatty acid oxidation and altered glucose metabolism [21] [19].

Experimental measurements using XF analyzer technology demonstrate that LW6 treatment reduces oxygen consumption rates in a concentration-dependent manner, particularly affecting FCCP-induced maximal mitochondrial respiration [19]. These findings confirm that malate dehydrogenase 2 inhibition translates into functional impairment of mitochondrial respiratory capacity [17] [19].

Impact on Breast Cancer Resistance Protein Expression and Function

LW6 demonstrates significant inhibitory activity against breast cancer resistance protein, a major ATP-binding cassette transporter responsible for multidrug resistance in cancer cells [22] [23] [24]. The compound enhances cellular accumulation of mitoxantrone, a well-characterized breast cancer resistance protein substrate, with potency exceeding that of Ko143, a standard breast cancer resistance protein inhibitor [22] [23].

Concentration-response studies reveal that LW6 down-regulates breast cancer resistance protein expression at concentrations ranging from 0.1 to 10 micromolar [22] [23]. This dual mechanism involving both functional inhibition and transcriptional down-regulation provides enhanced efficacy compared to compounds that target only one aspect of transporter activity [22] [23].

The selectivity of LW6 for breast cancer resistance protein over P-glycoprotein represents a significant advantage for therapeutic applications [22] [23]. While LW6 potently inhibits breast cancer resistance protein function and expression, it demonstrates no significant effects on P-glycoprotein activity or gene expression [22] [23]. This selectivity reduces the potential for off-target effects and allows for more precise modulation of drug resistance mechanisms.

Cytotoxicity enhancement studies demonstrate that LW6 treatment reduces the CC50 values of mitoxantrone and doxorubicin by three-fold and ten-fold, respectively, in breast cancer resistance protein-overexpressing cell lines [22] [23]. Importantly, LW6 shows no effect on drug cytotoxicity in control cells lacking breast cancer resistance protein expression, confirming the specificity of its mechanism [22] [23].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Liu XY, Wang BJ, Jiang CY, Liu SJ. Ornithinimicrobium pekingense sp. nov., isolated from activated sludge. Int J Syst Evol Microbiol. 2008 Jan;58(Pt 1):116-9. PubMed PMID: 18175694.

3: Whitehead L. Toward a trajectory of identity reconstruction in chronic fatigue syndrome/myalgic encephalomyelitis: a longitudinal qualitative study. Int J Nurs Stud. 2006 Nov;43(8):1023-31. Epub 2006 Mar 9. PubMed PMID: 16527282.

4: Whitehead LC. Quest, chaos and restitution: living with chronic fatigue syndrome/myalgic encephalomyelitis. Soc Sci Med. 2006 May;62(9):2236-45. Epub 2005 Oct 19. PubMed PMID: 16236413.